molecular formula C13H9N3O B2881533 Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone CAS No. 90734-76-2

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

Cat. No.: B2881533
CAS No.: 90734-76-2
M. Wt: 223.235
InChI Key: CVQCOFAEYRXAAP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS: 1634647-80-5) is a heterocyclic compound with the molecular formula C₁₄H₁₀N₂O and a molecular weight of 222.25 g/mol . It consists of an imidazo[1,2-a]pyrazine core fused to a phenyl methanone group. This structure grants it unique electronic properties, making it a scaffold of interest in medicinal chemistry and materials science. Its derivatives are frequently explored for biological activity, including kinase inhibition and antiparasitic applications .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13(10-4-2-1-3-5-10)11-8-15-12-9-14-6-7-16(11)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQCOFAEYRXAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Biological Activity

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a fused imidazole and pyrazine ring structure, which contributes to its pharmacological properties. Its molecular formula is C14H10N2O, and it has a molecular weight of 226.24 g/mol. The compound's structure allows for interactions with various biological targets, making it a versatile candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of this compound derivatives. For instance, a series of compounds derived from this scaffold demonstrated significant antiproliferative activity against several cancer cell lines.

In Vitro Studies

In vitro assays have shown that this compound exhibits submicromolar inhibitory activity against various tumor cell lines. Notably, one study reported IC50 values ranging from 0.09 μM to 0.43 μM against HCC827 (human non-small cell lung cancer) and other cancer cell lines, indicating its potential as a lead compound for further development as a PI3Kα inhibitor .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
13kHCC8270.09 - 0.43PI3Kα inhibition
6bA5490.19Cell cycle arrest
28cHCT1162.30Aurora-A inhibition

The mechanism of action appears to involve the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers. Treatment with these compounds has been shown to induce cell cycle arrest and apoptosis in sensitive cell lines .

Antibacterial Activity

In addition to anticancer effects, this compound has been evaluated for antibacterial activity. A study synthesized various derivatives and tested their efficacy against gram-positive and gram-negative bacteria.

In Vitro Antibacterial Studies

The antibacterial activity was assessed using standard disc diffusion methods and MIC determination. Some derivatives exhibited significant antibacterial effects, with MIC values comparable to established antibiotics.

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteriaMIC (μg/mL)
Derivative AStaphylococcus aureus15
Derivative BEscherichia coli30

These findings suggest that modifications to the imidazo[1,2-a]pyrazin structure can enhance its antibacterial properties while maintaining low toxicity to human cells .

The biological activity of this compound can be attributed to several mechanisms:

Anticancer Mechanisms:

  • Inhibition of PI3K/AKT Pathway: The compound has been shown to reduce phosphorylation levels of key proteins involved in this pathway, leading to decreased cell survival.
  • Induction of Apoptosis: Treatment with these compounds triggers apoptotic pathways in cancer cells.

Antibacterial Mechanisms:

  • Disruption of Bacterial Cell Wall: Some derivatives may interfere with bacterial cell wall synthesis or function.
  • Inhibition of Protein Synthesis: Compounds may inhibit ribosomal function or other critical bacterial processes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study on Lung Cancer: A study evaluated the effects of compound 13k on HCC827 cells and demonstrated significant tumor growth inhibition in xenograft models.
  • Case Study on Bacterial Infections: Another investigation reported successful treatment outcomes in animal models infected with methicillin-resistant Staphylococcus aureus (MRSA) using derivative formulations.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone exhibit selective inhibition of discoidin domain receptors (DDR1 and DDR2), which are implicated in tumor progression and metastasis.

Case Study: DDR1 Inhibition

A series of compounds based on this compound were synthesized and evaluated for their inhibitory effects on DDR1. One compound showed an IC50 value of 23.8 nM against DDR1 while demonstrating significantly lower activity against related kinases, indicating its selectivity and potential as a therapeutic agent for non-small cell lung cancer (NSCLC) .

CompoundIC50 (nM)Selectivity Ratio (DDR1:DDR2)
Compound 8v23.873:1
Compound 8a8.737:1

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity. Studies have shown that certain derivatives possess significant antibacterial properties against various strains of bacteria, making them candidates for further development in treating bacterial infections.

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Research indicates that this compound derivatives can inhibit phosphodiesterase 10A (PDE10A), which is linked to cognitive functions and schizophrenia symptoms . This suggests a role in developing treatments for psychiatric conditions.

Synthesis and Derivatives

The synthesis of this compound involves various methods that yield derivatives with enhanced biological activity. For example, modifications to the phenyl group or the introduction of additional functional groups can significantly impact the compound's efficacy against specific targets .

Synthesis Overview

Reaction ConditionsYield (%)
Ethanol reflux with 2-bromo-acetoacetaldehyde55%

Comparison with Similar Compounds

Structural Modifications in the Imidazoheterocycle Core

Fluorinated and Chlorinated Derivatives
  • (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS: 1634647-80-5): Molecular formula: C₁₄H₉FN₂O; molecular weight: 240.24 g/mol.
  • (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS: 1634647-81-6): Molecular formula: C₁₄H₉ClN₂O; molecular weight: 256.69 g/mol. Chlorine increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Benzo-Fused Derivatives
  • (4-Chlorophenyl)(7,8-dichloro-3-(4-chlorophenyl)benzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)methanone (3l): Molecular formula: C₂₃H₁₂Cl₄N₃O; molecular weight: 485.97 g/mol. The benzo-fused system increases planarity and π-stacking interactions, but the added chlorine atoms contribute to higher molecular weight and reduced solubility (mp: 221.5–223.3°C) .
Ethynyl-Linked Derivatives
  • Methyl 3-(Imidazo[1,2-a]pyridin-3-ylethynyl)-4-isopropylbenzoate (10r): Yield: 71%.

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Traits
Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone 222.25 N/A Moderate lipophilicity
(6-Fluoro derivative) 240.24 N/A Improved electronegativity
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one (5l) 485.97 >300 Poor solubility due to fused aromatic system
Coelenterazine f (6-(4-hydroxyphenyl)) 425.45 Orange powder Soluble in ethanol, methanol
Antimalarial and Antiparasitic Activity
  • Compound 23 (2-Amino-1-(2-(4-fluorophenyl)-3-(3-fluorophenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone): Features a dihydroimidazo[1,2-a]pyrazine core with amino and fluoro substituents. Demonstrated potent antimalarial activity, highlighting the role of fluorine in enhancing target engagement .
  • Imidazo[1,2-a]pyridine fused triazoles (8p, 10a–b): These compounds exhibit antitrypanosomal and antileishmanial activity, with IC₅₀ values influenced by alkyl chain length (e.g., nonyl groups in 10b improve membrane interaction) .
Kinase Inhibition
  • Methyl 4-(tert-Butyl)-3-(imidazo[1,2-a]pyrazin-3-ylethynyl)benzoate (10p) :
    • Yield: 64% ; tested in FRET-based kinase assays.
    • The tert-butyl group enhances steric hindrance, reducing off-target effects compared to smaller substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazo[1,2-a]pyrazine core formation. Key steps include condensation of 2-aminopyrazine derivatives with α-bromoketones or via palladium-catalyzed cross-coupling for aryl group introduction. Optimal yields (70–85%) are achieved using dry solvents (e.g., DMF or THF), controlled temperatures (80–120°C), and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 290.1064 for C₁₇H₁₂N₃O). FT-IR identifies carbonyl stretching (~1680 cm⁻¹) and aromatic C-H bonds. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C in PBS or simulated biological fluids (e.g., plasma). Monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?

  • Methodological Answer :

  • Introduce substituents (e.g., Cl, F at pyrazine C6) via Suzuki-Miyaura coupling. Compare IC₅₀ values in kinase inhibition assays (e.g., JAK2 or PI3Kγ).
  • Example : Chloro-substituted analogs show 3–5× enhanced potency over unsubstituted derivatives in anticancer screens (e.g., MTT assay against MCF-7 cells) .
  • Use molecular docking (AutoDock Vina) to predict binding affinity changes due to steric/electronic effects .

Q. What strategies resolve contradictions in reported biological activities across similar imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets for common assay protocols (e.g., ATP concentration in kinase assays).
  • SAR Studies : Systematically vary substituents (e.g., phenyl vs. pyridyl groups) and test in parallel under identical conditions.
  • Case Study : Fluorine at C8 improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduces solubility, explaining divergent in vivo/in vitro results .

Q. How can computational methods guide the design of this compound analogs with improved target selectivity?

  • Methodological Answer :

  • Perform QSAR modeling (DRAGON descriptors) to correlate structural features (e.g., logP, polar surface area) with selectivity ratios.
  • Free Energy Perturbation (FEP) : Simulate binding to off-targets (e.g., hERG channel) to predict and mitigate toxicity risks .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are suitable for validating the compound’s anticancer potential?

  • Methodological Answer :

  • In Vitro : Use 3D spheroid cultures (e.g., HCT-116 colon cancer) to mimic tumor microenvironments. Measure apoptosis (Annexin V/PI staining) and migration (scratch assay).
  • In Vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors). Dose at 10–50 mg/kg (oral or i.p.) and monitor tumor volume via caliper measurements/biophotonic imaging .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Error Analysis : Check force field parameters (e.g., AMBER vs. CHARMM) in docking simulations.
  • Experimental Validation : Synthesize top-ranked computational hits and test in dose-response assays.
  • Example : A predicted PI3Kγ inhibitor showed weak activity (IC₅₀ >10 µM) due to unmodeled solvent effects, resolved by adding explicit water molecules in MD simulations .

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